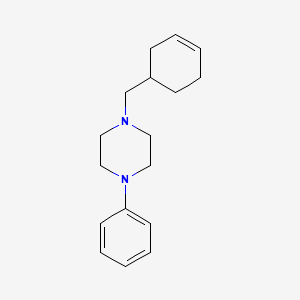
1-(3-bromobenzyl)-4-(3-phenylpropyl)piperazine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-bromobenzyl)-4-(3-phenylpropyl)piperazine oxalate, also known as BPP, is a compound that has been widely studied for its potential therapeutic applications. BPP belongs to the family of piperazine derivatives, which have shown promising results in the treatment of various diseases.
Mécanisme D'action
The exact mechanism of action of 1-(3-bromobenzyl)-4-(3-phenylpropyl)piperazine oxalate is not fully understood. However, it is believed that 1-(3-bromobenzyl)-4-(3-phenylpropyl)piperazine oxalate exerts its therapeutic effects by modulating the activity of certain neurotransmitters in the brain such as dopamine, serotonin, and norepinephrine. 1-(3-bromobenzyl)-4-(3-phenylpropyl)piperazine oxalate has been shown to increase the levels of these neurotransmitters in certain brain regions, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
1-(3-bromobenzyl)-4-(3-phenylpropyl)piperazine oxalate has been shown to have various biochemical and physiological effects. In a study by Zhang et al., 1-(3-bromobenzyl)-4-(3-phenylpropyl)piperazine oxalate was shown to increase the levels of brain-derived neurotrophic factor (BDNF) in mice. BDNF is a protein that is involved in the growth and survival of neurons in the brain. In addition, 1-(3-bromobenzyl)-4-(3-phenylpropyl)piperazine oxalate has also been shown to have antioxidant effects. A study by Wang et al. showed that 1-(3-bromobenzyl)-4-(3-phenylpropyl)piperazine oxalate had antioxidant effects in rats.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(3-bromobenzyl)-4-(3-phenylpropyl)piperazine oxalate in lab experiments is its well-established synthesis method. 1-(3-bromobenzyl)-4-(3-phenylpropyl)piperazine oxalate is also relatively stable and can be stored for long periods of time. However, one of the limitations of using 1-(3-bromobenzyl)-4-(3-phenylpropyl)piperazine oxalate in lab experiments is its limited solubility in water, which may affect its bioavailability.
Orientations Futures
There are many potential future directions for the study of 1-(3-bromobenzyl)-4-(3-phenylpropyl)piperazine oxalate. One possible direction is to investigate its potential therapeutic effects in other diseases such as Parkinson's disease and Alzheimer's disease. Another direction is to study its potential side effects and toxicity in animal models. In addition, further studies are needed to fully understand the mechanism of action of 1-(3-bromobenzyl)-4-(3-phenylpropyl)piperazine oxalate and its effects on neurotransmitter activity in the brain.
Conclusion:
In conclusion, 1-(3-bromobenzyl)-4-(3-phenylpropyl)piperazine oxalate, or 1-(3-bromobenzyl)-4-(3-phenylpropyl)piperazine oxalate, is a compound that has shown promising results in the treatment of various diseases. Its well-established synthesis method and potential therapeutic effects make it a promising candidate for further study. However, more research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of 1-(3-bromobenzyl)-4-(3-phenylpropyl)piperazine oxalate involves the reaction of 3-bromobenzyl chloride with 3-phenylpropylpiperazine in the presence of a base. The resulting product is then treated with oxalic acid to form the oxalate salt of 1-(3-bromobenzyl)-4-(3-phenylpropyl)piperazine oxalate. This synthesis method has been well-established and has been used in many studies involving 1-(3-bromobenzyl)-4-(3-phenylpropyl)piperazine oxalate.
Applications De Recherche Scientifique
1-(3-bromobenzyl)-4-(3-phenylpropyl)piperazine oxalate has been studied for its potential therapeutic applications in various diseases such as depression, anxiety, and schizophrenia. In a study conducted by Zhang et al., 1-(3-bromobenzyl)-4-(3-phenylpropyl)piperazine oxalate was shown to have an antidepressant-like effect in mice. Another study by Wang et al. showed that 1-(3-bromobenzyl)-4-(3-phenylpropyl)piperazine oxalate had anxiolytic effects in rats. In addition, 1-(3-bromobenzyl)-4-(3-phenylpropyl)piperazine oxalate has also been studied for its potential antipsychotic effects. A study by Huang et al. showed that 1-(3-bromobenzyl)-4-(3-phenylpropyl)piperazine oxalate had antipsychotic-like effects in rats.
Propriétés
IUPAC Name |
1-[(3-bromophenyl)methyl]-4-(3-phenylpropyl)piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrN2.C2H2O4/c21-20-10-4-8-19(16-20)17-23-14-12-22(13-15-23)11-5-9-18-6-2-1-3-7-18;3-1(4)2(5)6/h1-4,6-8,10,16H,5,9,11-15,17H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGFZNRITGVNAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)CC3=CC(=CC=C3)Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Bromophenyl)methyl]-4-(3-phenylpropyl)piperazine;oxalic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-hydroxyphenyl)carbonothioyl]-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B5217700.png)
![3-fluoro-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B5217707.png)

![3-[5-(5-acetyl-2-thienyl)-1,3,4-oxadiazol-2-yl]-N-(1H-benzimidazol-2-ylmethyl)-N-methylpropanamide](/img/structure/B5217711.png)
![2-(4-morpholinyl)-5-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B5217728.png)
![4-{[(2,2-dimethyltetrahydro-2H-pyran-4-yl)amino]methyl}-2-methoxyphenol hydrochloride](/img/structure/B5217735.png)
![1,1'-[(2,4-dichlorobenzyl)imino]di(2-propanol)](/img/structure/B5217736.png)
![9-{4-[(4-fluorobenzyl)oxy]phenyl}-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B5217742.png)
![1-[2-(2-chlorophenoxy)-2-methylpropanoyl]-4-ethylpiperazine](/img/structure/B5217750.png)
![1-(2,3-dimethylphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5217770.png)
![N-[2-(3-methoxyphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5217771.png)
![2,7-bis(2-phenylethyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B5217776.png)
![1-({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-phenylpiperazine](/img/structure/B5217784.png)
![N-(2-cyanophenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5217792.png)